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Abstract
Dasiglucagon is a novel, stable, soluble glucagon analog developed for the rapid treatment of

severe hypoglycemia. This technical guide provides a comprehensive overview of the initial

safety and toxicology profile of dasiglucagon, drawing from non-clinical studies and pivotal

clinical trials. The document details the mechanism of action, safety pharmacology, toxicology,

and clinical safety findings. All quantitative data are summarized in structured tables, and key

experimental protocols are described. Signaling pathways and experimental workflows are

visualized using Graphviz diagrams to facilitate understanding.

Introduction
Dasiglucagon is a glucagon receptor agonist designed to offer a ready-to-use, fast-acting

rescue treatment for severe hypoglycemic events in individuals with diabetes.[1] It is an analog

of human glucagon, with seven amino acid substitutions that enhance its solubility and stability

in an aqueous solution, eliminating the need for reconstitution prior to administration.[1] This

guide focuses on the foundational safety and toxicology data that supported its clinical

development and approval.
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Dasiglucagon mimics the physiological action of endogenous glucagon. It binds to and

activates glucagon receptors, which are primarily located on hepatocytes.[2] This binding

initiates a G-protein-coupled receptor signaling cascade, leading to the activation of adenylyl

cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2] Elevated cAMP

levels activate protein kinase A (PKA), which in turn phosphorylates and activates glycogen

phosphorylase.[2] This key enzyme catalyzes the breakdown of hepatic glycogen stores into

glucose-1-phosphate, which is then converted to glucose and released into the bloodstream,

thereby raising blood glucose levels.[2] Hepatic glycogen stores are necessary for

dasiglucagon to exert its antihypoglycemic effect.
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Dasiglucagon's hepatic signaling cascade.

Non-Clinical Toxicology
A comprehensive set of non-clinical studies was conducted to characterize the safety profile of

dasiglucagon. These included safety pharmacology, general toxicology, genotoxicity,

carcinogenicity, and reproductive and developmental toxicity studies.

Safety Pharmacology
Safety pharmacology studies were conducted to assess the potential effects of dasiglucagon
on vital organ systems.

Cardiovascular System: In a cardiovascular telemetry study in dogs, dasiglucagon caused

a transient, dose-dependent increase in heart rate at clinically relevant exposures, which is a

known effect of glucagon receptor agonism.[3] No clinically relevant effects on blood

pressure, PR interval, or QRS duration were observed.[4] A thorough QT/QTc study in
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healthy volunteers showed no clinically relevant QT prolongation.[4][5] Dasiglucagon had

no effect on human cardiac ion channels, including hERG, in vitro.[4]

Central Nervous System (CNS): CNS safety was evaluated in rats using a functional

observational battery (FOB) or Irwin test. No significant clinical safety concerns for the CNS

were identified.

Respiratory System: No treatment-related or biologically relevant effects on respiratory

parameters were noted in dogs.[3] The No-Observed-Adverse-Effect Level (NOAEL) for

respiratory effects in dogs was established at 0.4 mg/kg.[3]

General Toxicology
Repeat-dose toxicity studies were conducted in both rodent (rat) and non-rodent (dog) species.
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Study Type Species Duration Doses NOAEL
Key
Findings

Repeat-Dose

Toxicity
Rat 26 weeks

0.5, 2, 8

mg/kg/day

(SC)

2 mg/kg/day

Increased

liver and

kidney

weights with

microscopic

changes

(hepatocyte

glycogen

vacuolation).

Findings

were

reversible.[6]

Repeat-Dose

Toxicity
Dog 39 weeks

0.02, 0.1, 0.3

mg/kg/day

(SC)

0.1

mg/kg/day

Increased

heart rate,

liver and

kidney

weights.

Findings

were

reversible.[6]

Experimental Protocols:

Rat 26-Week Study: Groups of 20 rats received daily subcutaneous (SC) injections of

dasiglucagon at doses of 0, 0.5, 2, or 8 mg/kg/day. Endpoints included clinical observations,

body weight, food consumption, clinical pathology, and histopathology. A 4-week recovery

period was included.[6]

Dog 39-Week Study: Groups of 4 beagle dogs received daily SC injections of dasiglucagon
at doses of 0, 0.02, 0.1, or 0.3 mg/kg/day. Endpoints were similar to the rat study, with the

addition of cardiovascular monitoring (ECG). A 4-week recovery period was included.[6]

Genotoxicity
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Dasiglucagon was evaluated in a standard battery of genotoxicity tests and was found to be

not mutagenic or clastogenic.[7]

Test Type System Result

Bacterial Reverse Mutation

Assay (Ames)
In vitro Negative

Human Lymphocyte

Chromosome Aberration
In vitro Negative

Rat Bone Marrow

Micronucleus
In vivo Negative

Experimental Protocols:

Ames Test: The mutagenic potential of dasiglucagon was assessed using various strains of

Salmonella typhimurium and Escherichia coli, with and without metabolic activation.

Chromosome Aberration Test: The potential of dasiglucagon to induce structural

chromosomal aberrations was evaluated in cultured human peripheral blood lymphocytes.

Micronucleus Test: The clastogenic potential of dasiglucagon was assessed by examining

the frequency of micronucleated polychromatic erythrocytes in the bone marrow of rats

treated with the compound.

Carcinogenicity
A 26-week carcinogenicity study was conducted in transgenic CByB6F1-Tg(HRAS)2Jic (rasH2)

mice. Dasiglucagon administered subcutaneously at doses up to 20 mg/kg/day did not result

in any neoplastic changes, indicating it was not carcinogenic in this model.[2]

Experimental Protocol:

rasH2 Mouse Study: Four groups of 25 male and female rasH2 mice received daily SC

administration of vehicle or dasiglucagon at 1, 5, and 20 mg/kg for 26 weeks. A positive

control group was included to validate the model.[2]
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Reproductive and Developmental Toxicology
Study Type Species Doses (SC) Key Findings

Fertility and Early

Embryonic

Development

Rat Up to 24 mg/kg/day

No effects on

reproductive

performance or fertility

indices.[7]

Embryo-Fetal

Development
Rat 2, 10, 24 mg/kg/day

Not teratogenic.

Maternal toxicity and

reduced fetal body

weight at ≥10

mg/kg/day. NOAEL for

developmental toxicity

was not explicitly

stated but exposures

were high.[7]

Embryo-Fetal

Development
Rabbit 0.1, 0.3, 1 mg/kg/day

Skeletal and visceral

malformations at ≥0.3

mg/kg/day. NOAEL for

developmental effects

was 0.1 mg/kg/day (7

times human

exposure).[7]

Experimental Protocols:

Fertility Study (Rat): Male and female rats were administered dasiglucagon prior to and

during mating, and for females, through gestation day 7.

Embryo-Fetal Development Studies (Rat and Rabbit): Pregnant animals were administered

dasiglucagon daily during the period of organogenesis.

Clinical Safety Profile
The clinical safety of dasiglucagon has been evaluated in several clinical trials, including

pivotal Phase 3 studies in adults (NCT03378635) and pediatric patients aged 6 to 17 years
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(NCT03667053) with type 1 diabetes.[7][8]

Pivotal Phase 3 Clinical Trial Workflow

Screening & Enrollment

Treatment Phase (In-clinic)

Follow-up & Analysis

Patient Screening
(T1DM, Age Criteria)

Informed Consent &
Enrollment

Insulin-Induced
Hypoglycemia

Randomization
(2:1:1)

Dasiglucagon (0.6 mg SC) Placebo (SC) Reconstituted Glucagon (SC)

Blood Glucose & Safety
Monitoring

Follow-up Visit
(e.g., Day 28)

Data Analysis
(Primary Endpoint: Time to Recovery)
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Generalized workflow of pivotal Phase 3 trials.

Adverse Events
The most common adverse events (AEs) associated with dasiglucagon are gastrointestinal in

nature and are consistent with the known effects of glucagon. In placebo-controlled trials, no

serious adverse events or deaths were reported.

Adverse Events in Adult Phase 3 Trial (NCT03378635)

Adverse Event
Dasiglucagon (0.6
mg) (N=82)

Placebo (N=43)
Reconstituted
Glucagon (1 mg)
(N=43)

Nausea 56.5% 2% 53%

Vomiting 24.6% 0% 19%

Headache 11% 5% 14%

Injection Site Pain 2% 0% 7%

Adverse Events in Pediatric Phase 3 Trial (NCT03667053) In the pediatric trial (ages 6-17), the

safety profile of dasiglucagon was similar to that observed in adults. The most frequent

adverse events were nausea and vomiting.[8]

Immunogenicity
In clinical trials, the incidence of anti-dasiglucagon antibody formation was low. While some

antibodies showed cross-reactivity to native glucagon, there was no apparent impact on the

pharmacokinetic, pharmacodynamic, or safety profiles of dasiglucagon.

Summary and Conclusion
The initial safety and toxicology profile of dasiglucagon is well-characterized and supports its

use for the acute treatment of severe hypoglycemia. Non-clinical studies demonstrated no

significant safety concerns regarding genotoxicity, carcinogenicity, or effects on the CNS and
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respiratory systems. Expected pharmacological effects on the cardiovascular system

(increased heart rate) and in repeat-dose toxicology studies (liver and kidney changes) were

observed and are considered class effects of glucagon receptor agonists. Reproductive studies

indicated a potential for developmental toxicity at high doses in rabbits. The clinical safety

profile is consistent with the known effects of glucagon, with the most common adverse events

being transient nausea and vomiting. Overall, dasiglucagon has been shown to be well-

tolerated and effective for its intended use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. media.childrenwithdiabetes.com [media.childrenwithdiabetes.com]

2. Dasiglucagon in Children With Congenital Hyperinsulinism Up to 1 Year of Age: Results
From a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

3. ClinicalTrials.gov [clinicaltrials.gov]

4. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule
using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Dasiglucagon for the Treatment of Congenital Hyperinsulinism: A Randomized Phase 3
Trial in Infants and Children - PubMed [pubmed.ncbi.nlm.nih.gov]

6. accessdata.fda.gov [accessdata.fda.gov]

7. Validation Study for Telemetry System of the Safety Pharmacological Cardiovascular
Function in Conscious Beagle Dogs [journal11.magtechjournal.com]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Initial Safety and Toxicology Profile of Dasiglucagon: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824241#initial-safety-and-toxicology-profile-of-
dasiglucagon]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b10824241?utm_src=pdf-body
https://www.benchchem.com/product/b10824241?utm_src=pdf-custom-synthesis
https://media.childrenwithdiabetes.com/studies/2023DasiglucagonStudy.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12261080/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12261080/
https://clinicaltrials.gov/study/NCT03667053
https://pubmed.ncbi.nlm.nih.gov/27543349/
https://pubmed.ncbi.nlm.nih.gov/27543349/
https://pubmed.ncbi.nlm.nih.gov/37930757/
https://pubmed.ncbi.nlm.nih.gov/37930757/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2021/214231Orig1s000PharmR.pdf
https://journal11.magtechjournal.com/Jwk_zgyxzz/EN/Y2010/V45/I11/828
https://journal11.magtechjournal.com/Jwk_zgyxzz/EN/Y2010/V45/I11/828
https://www.researchgate.net/publication/327427931_The_Irwin_TestFunctional_Observational_Battery_FOB_for_Assessing_the_Effects_of_Compounds_on_Behavior_Physiology_and_Safety_Pharmacology_in_Rodents
https://www.benchchem.com/product/b10824241#initial-safety-and-toxicology-profile-of-dasiglucagon
https://www.benchchem.com/product/b10824241#initial-safety-and-toxicology-profile-of-dasiglucagon
https://www.benchchem.com/product/b10824241#initial-safety-and-toxicology-profile-of-dasiglucagon
https://www.benchchem.com/product/b10824241#initial-safety-and-toxicology-profile-of-dasiglucagon
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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